molecular formula C22H24N4O3 B2869660 7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251597-89-3

7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2869660
CAS No.: 1251597-89-3
M. Wt: 392.459
InChI Key: UUEBTDXMYFEVKI-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a propylcarbamoyl group, and a methylphenyl substituent. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-(4-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-N-(4-methylphenyl)-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-11-23-19(27)13-26-12-18(20(28)17-10-7-15(3)24-21(17)26)22(29)25-16-8-5-14(2)6-9-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEBTDXMYFEVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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